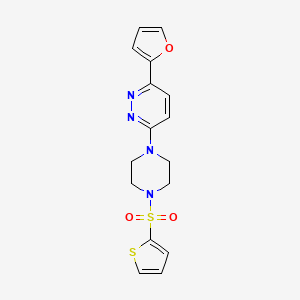
3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
Overview
Description
3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves the inhibition of various enzymes and signaling pathways involved in the progression of diseases. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. In cancer research, the compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. In Alzheimer's and Parkinson's disease research, the compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development and progression of these diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine in lab experiments include its ability to inhibit the activity of various enzymes and signaling pathways involved in disease progression. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For the research on 3-(Furan-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine include further studies on its safety and efficacy in animal models and clinical trials. Additionally, the compound could be modified to improve its potency and selectivity for specific enzymes and signaling pathways. Further research could also explore the potential of this compound in other disease areas, such as autoimmune diseases and infectious diseases.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit the activity of various enzymes and signaling pathways involved in disease progression makes it an attractive candidate for further research in the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in animal models and clinical trials.
Scientific Research Applications
The compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-(furan-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-25(22,16-4-2-12-24-16)20-9-7-19(8-10-20)15-6-5-13(17-18-15)14-3-1-11-23-14/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIPSHCIRAUDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



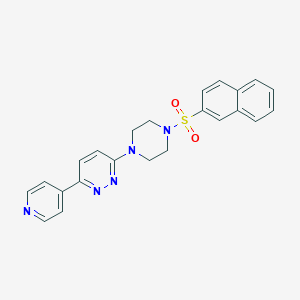
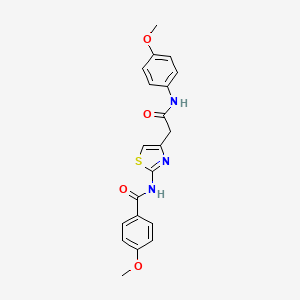

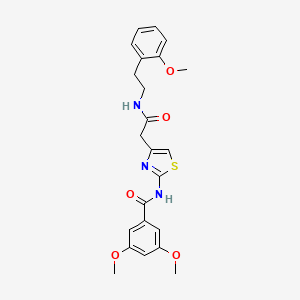



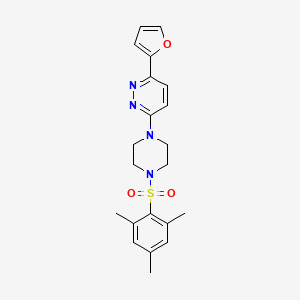
![3,5-dimethoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3311768.png)

![2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311785.png)
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B3311806.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B3311808.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide](/img/structure/B3311812.png)